

A Theoretical and Computational Guide to 1,2-Azaborine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dihydro-1,2-azaborine

Cat. No.: B1254627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies of 1,2-azaborine, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. By replacing a C=C bond in benzene with an isoelectronic B-N bond, 1,2-azaborine exhibits unique electronic and structural properties that make it a compelling candidate for the development of novel therapeutic agents and functional materials. This document summarizes key quantitative data from computational studies, details the theoretical methodologies employed, and provides visual representations of computational workflows.

Core Properties: A Quantitative Overview

Theoretical calculations have been instrumental in elucidating the fundamental properties of 1,2-azaborine and its derivatives. The following tables summarize key quantitative data from various computational studies, providing a comparative overview of its structural, electronic, and energetic characteristics.

Table 1: Structural Parameters of 1,2-Azaborine

Parameter	Method/Basis Set	Value	Reference
Bond Lengths (Å)			
B-N	MP2/6-311+G(d,p)	1.45 (planar ring)	[1]
B-C	MP2/6-311+G(d,p)	1.51	[1]
N-C	MP2/6-311+G(d,p)	1.37	[1]
C3-C4	CCSD(T)/cc-pVTZ	1.573 (Dewar isomer)	[2]
B-N	CCSD(T)/cc-pVTZ	1.397 (Dewar isomer)	[2]
Rotational Constants (MHz)			
A	B3LYP/6-31+G(d,p)	4477.987(4) (for N-Et-1,2-azaborine)	[3]
B	B3LYP/6-31+G(d,p)	1490.5083(7) (for N-Et-1,2-azaborine)	[3]
C	B3LYP/6-31+G(d,p)	1230.6728(6) (for N-Et-1,2-azaborine)	[3]
Nuclear Quadrupole Coupling Constants (MHz)			
eQq_aa (¹¹ B)	B3LYP/6-31+G(d,p)	-1.82(1) (for N-Et-1,2-azaborine)	[3]
(eQq_bb - eQq_cc) (¹¹ B)	B3LYP/6-31+G(d,p)	-3.398(4) (for N-Et-1,2-azaborine)	[3]
eQq_aa (¹⁴ N)	B3LYP/6-31+G(d,p)	1.25(1) (for N-Et-1,2-azaborine)	[3]
(eQq_bb - eQq_cc) (¹⁴ N)	B3LYP/6-31+G(d,p)	0.662(4) (for N-Et-1,2-azaborine)	[3]

Table 2: Electronic and Energetic Properties of 1,2-Azaborine

Property	Method/Basis Set	Value	Comparison/Note	Reference
HOMO Energy	DFT	Higher than benzene and toluene	[4]	
LUMO Energy	DFT	Lower than benzene and toluene	[4]	
HOMO-LUMO Gap	DFT	Very small	[4]	
First Ionization Energy (eV)	CAM-B3LYP/6-311G(d)	8.6	Benzene: 9.25 eV, Toluene: 8.83 eV	[5]
Resonance Stabilization Energy (kcal/mol)	G3(MP2)	18.4	Benzene: 32.4 kcal/mol	[1][6]
Heat of Hydrogenation (kcal/mol)	G3(MP2)	-30.1	[6]	
Dipole Moment (Debye)	CAM-B3LYP/6-311G(d)	2.154	Benzene: 0 D, Toluene: 0.349 D	[5]
Aromaticity	NICS Calculations	Less aromatic than benzene, more than borazine	[7][8]	
Relative Stability of Isomers	Theoretical Studies	1,2-azaborine >> 1,4-azaborine > 1,3-azaborine	The most stable isomer is not the most aromatic.	[4]

Theoretical Protocols

The theoretical investigation of 1,2-azaborine properties relies on a range of computational chemistry methods. The following outlines the typical protocols employed in these studies.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for studying the electronic structure and properties of 1,2-azaborine and its derivatives.

- Functionals: Common functionals include B3LYP for general property calculations and M06-2X for reaction mechanisms and thermochemistry.[\[3\]](#)[\[9\]](#) CAM-B3LYP is often used for time-dependent DFT (TD-DFT) calculations to predict electronic excitation energies.[\[5\]](#)
- Basis Sets: A variety of Pople-style basis sets are frequently used, such as 6-31G(d) for initial geometry optimizations and larger sets like 6-31+G(d,p) and 6-311++G(d,p) for more accurate energy and property calculations.[\[3\]](#)[\[10\]](#) Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are also employed, particularly for high-accuracy calculations of interaction energies.[\[11\]](#)
- Software: The GAUSSIAN suite of programs is a commonly cited software package for performing these calculations.[\[3\]](#)
- Applications: DFT calculations are used to determine optimized geometries, vibrational frequencies, HOMO-LUMO energies, and to investigate reaction pathways and transition states.[\[9\]](#)[\[10\]](#)[\[12\]](#)

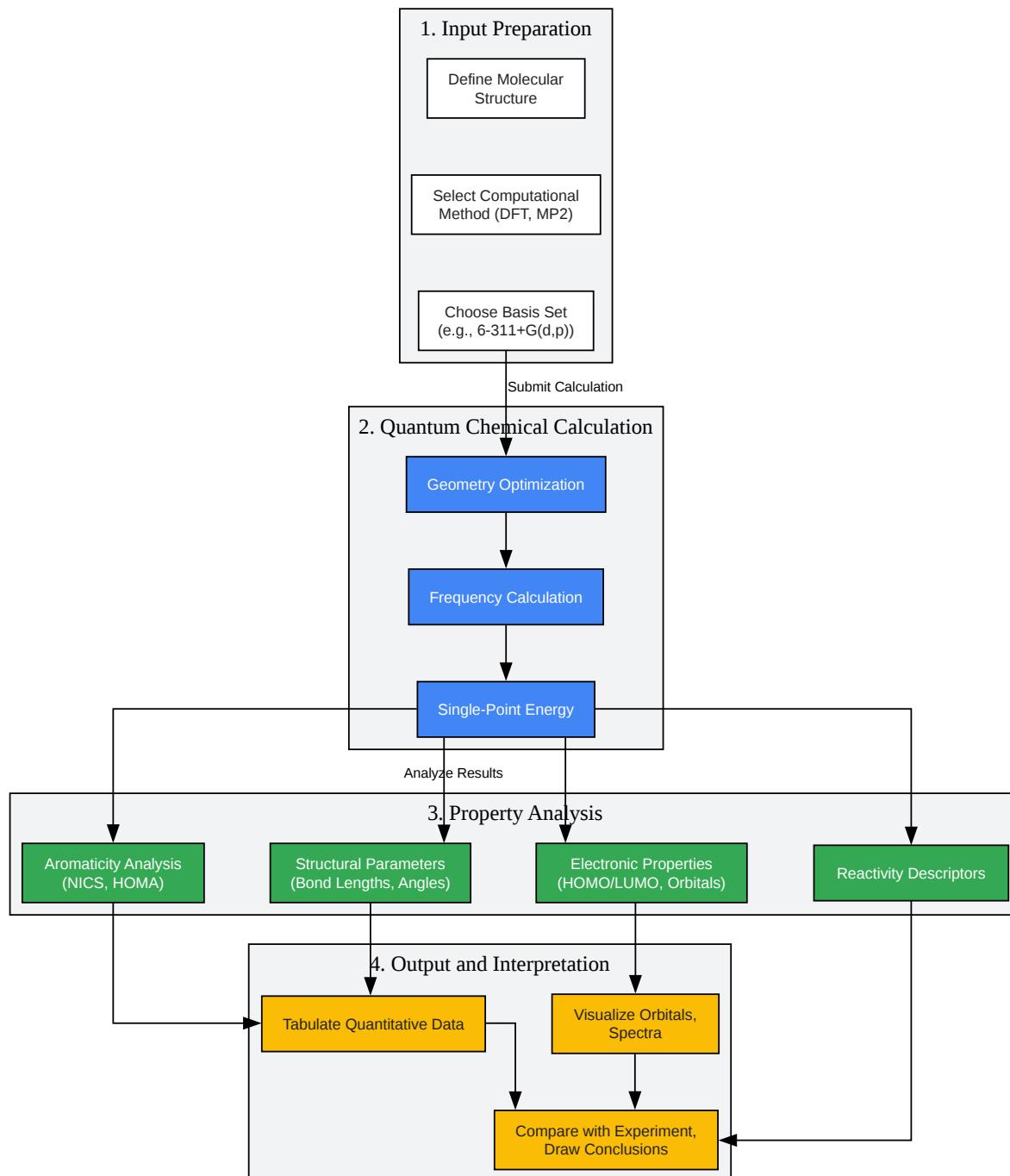
Ab Initio Calculations

For higher accuracy, particularly for electron correlation effects, ab initio methods are employed.

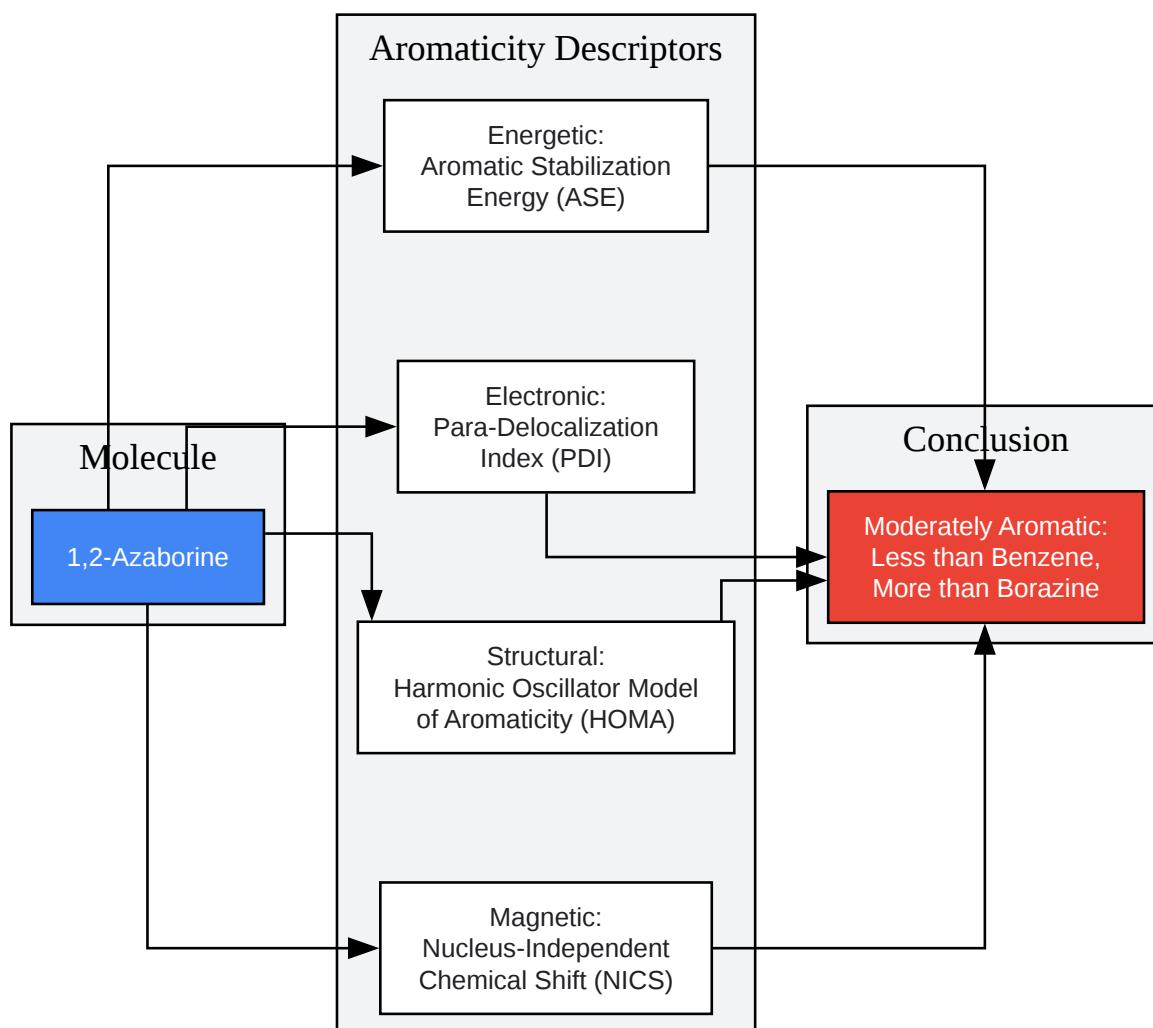
- Møller-Plesset Perturbation Theory (MP2): This method is used for geometry optimizations and frequency calculations, especially when studying intermolecular interactions and for systems where DFT may not be sufficiently accurate.[\[7\]](#)[\[11\]](#)
- Coupled Cluster Theory (e.g., CCSD(T)): Considered the "gold standard" for its high accuracy in energy calculations, CCSD(T) is used to obtain reliable bond lengths and relative

energies of isomers.[2][13]

- Basis Sets: Similar to DFT, a range of basis sets are used, with larger sets like 6-311++G** and cc-pVTZ providing more accurate results.[2]


Aromaticity Indices

Several computational metrics are used to quantify the aromaticity of 1,2-azaborine.


- Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where negative values inside the ring indicate aromaticity. Calculations show 1,2-azaborine has a substantial aromatic character.[8][11]
- Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization.[8]
- Para-Delocalization Index (PDI): This index measures the electron delocalization between para-positioned atoms.[8]
- Energy-based methods: The aromatic stabilization energy (ASE) is determined by comparing the heat of hydrogenation of 1,2-azaborine with that of reference non-aromatic systems.[6]

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of theoretical studies on 1,2-azaborine, from initial setup to final analysis.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the theoretical calculation of 1,2-azaborine properties.

[Click to download full resolution via product page](#)

Caption: Logical relationship of methods for determining the aromaticity of 1,2-azaborine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoisomerization of 1,2-Dihydro-1,2-Azaborine – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Azaborine - Wikipedia [en.wikipedia.org]
- 5. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. comporgchem.com [comporgchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Theoretical Studies of Aromatic Azaborines [mdpi.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Theoretical and Computational Guide to 1,2-Azaborine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1254627#theoretical-calculations-of-1-2-azaborine-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com